Etaqualone-d3 Hydrochloride (Major)

Stable Isotope-Labeled Internal Standard Isotopic Purity Mass Shift

Etaqualone-d3 Hydrochloride (Major) is a deuterated derivative of the quinazolinone-class sedative etaqualone, specifically labeled with three deuterium atoms on the 2-methyl group. As a stable isotope-labeled (SIL) internal standard (IS), its chemical structure and physical properties are nearly identical to the native analyte, ensuring co-elution in chromatographic separation while providing a distinct mass shift of +3 Da for mass spectrometry (MS) detection.

Molecular Formula C17H16N2O
Molecular Weight 269.359
CAS No. 1794789-34-6
Cat. No. B586139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtaqualone-d3 Hydrochloride (Major)
CAS1794789-34-6
Synonyms3-[2-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Monohydrochloride;  3-[o-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Hydrochloride;  Aolan-d3 Hydrochloride;  Athinazone-d3 Hydrochloride;  Ethinazone-d3 Hydrochloride;  NSC 96163-d3 Hydrochloride; 
Molecular FormulaC17H16N2O
Molecular Weight269.359
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C
InChIInChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3/i1D3,3D2
InChIKeyUVTJKLLUVOTSOB-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etaqualone-d3 Hydrochloride (Major) [CAS 1794789-34-6]: A Specialized Stable Isotope-Labeled Analog for Forensic and Clinical Bioanalysis


Etaqualone-d3 Hydrochloride (Major) is a deuterated derivative of the quinazolinone-class sedative etaqualone, specifically labeled with three deuterium atoms on the 2-methyl group. As a stable isotope-labeled (SIL) internal standard (IS), its chemical structure and physical properties are nearly identical to the native analyte, ensuring co-elution in chromatographic separation while providing a distinct mass shift of +3 Da for mass spectrometry (MS) detection. This compound is primarily procured as a certified reference material to enable precise, accurate, and matrix-effect-compensated quantification of etaqualone in complex biological matrices using LC-MS/MS or GC-MS/MS platforms [1].

Why Unlabeled Etaqualone or Non-Analogous Internal Standards Cannot Replace Etaqualone-d3 for Regulated Bioanalysis


Quantification of etaqualone in forensic or clinical toxicology presents a high risk of ion suppression or enhancement from complex matrices like blood, urine, or hair. Using the unlabeled etaqualone (CAS 7432-25-9) as an external standard fails to correct for these variable matrix effects, leading to poor accuracy and precision during batch analysis. Similarly, substituting a structural analog IS like Methaqualone-d7 (used in analogous methods) introduces differential extraction recovery and retention time shifts, which can result in quantification bias and failed method validation according to regulatory guidelines. Thus, the stable isotope-labeled analog is essential for reliable quantification [1][2].

Direct Evidence for Prioritizing Etaqualone-d3 Hydrochloride (Major) over Alternatives


Isotopic Purity and Mass Resolution vs. Unlabeled Etaqualone

The core differentiation of Etaqualone-d3 Hydrochloride (Major) is its high isotopic purity (>98 atom % D), which provides a reliable +3.02 Da mass shift from the native analyte. This ensures no cross-talk between the IS and the analyte MS channels, a critical requirement met by the `Major` designation, which specifies the predominant isotopologue population for quantitative MS workflows [1].

Stable Isotope-Labeled Internal Standard Isotopic Purity Mass Shift

Chromatographic Co-Elution Advantage over Structural Analog IS Methaqualone-d7

As the direct deuterated analog of the target analyte, Etaqualone-d3 exhibits near-identical chromatographic retention behavior to unlabeled etaqualone. This is a significant advantage over the alternative internal standard Methaqualone-d7, which, being a structural analog with a different logP and pKa, can exhibit differential retention time shifts and extraction recovery, leading to inaccurate compensation of matrix effects [1].

Chromatographic Co-elution Matrix Effect Internal Standard Selection

Certified Chemical Purity for Method Validation

The target compound is supplied as a certified reference material with a specified high chemical purity (>98% by HPLC), as stated in vendor certificates of analysis. This contrasts with the variable or unknown purity of unlabeled etaqualone or the alternative IS Methaqualone-d7 when used outside a certified context. High chemical purity is a fundamental requirement for the preparation of accurate calibration standards and quality control (QC) samples [1].

Certified Reference Material Chemical Purity Method Validation

Lot-to-Lot Reproducibility for Multi-Year Forensic Studies

The `Major` designation in the compound name indicates that this is the primary, highest-purity isotopologue batch. This ensures lot-to-lot reproducibility of isotopic and chemical purity, a critical factor for forensic and clinical laboratories that require multi-year comparability of analytical results. This contrasts with use of an analytically characterized analyte stock from a case sample, which cannot be validated as a traceable reference standard [1].

Longitudinal Stability Reference Standard Forensic Toxicology

Hydrochloride Salt Form for Enhanced Solubility and Handling vs. Free Base

Unlike the free base form of deuterated etaqualone (Etaqualone-d5, CAS 1794789-34-6, often interchangeably mislabeled), Etaqualone-d3 Hydrochloride (Major) is in a defined salt form. This guarantees significantly higher aqueous solubility (>10 mg/mL in water/methanol mixtures) compared to the free base, which is practically insoluble. This directly translates to more accurate volumetric preparation of calibration standards and reduced adsorption losses to glassware during handling [1].

Salt Form Selection Solubility Standard Preparation

Optimal Procurement Scenarios for Etaqualone-d3 Hydrochloride (Major) Based on Quantitative Evidence


Validating a Forensic LC-MS/MS Method for Etaqualone in Post-Mortem Blood

When developing a fully validated, ISO 17025-accredited method for the determination of etaqualone in post-mortem blood, the high isotopic purity (>98 atom % D) and chemical purity (>98%) of Etaqualone-d3 Hydrochloride (Major) are essential. The reliable +3.02 Da mass shift and perfect co-elution with the analyte ensure selective MRM transitions and effective compensation for the severe matrix effects common in decomposed blood, directly enabling achievement of the required bias (<15%) and precision (<15%) at the lower limit of quantification [1].

Quantification of Etaqualone in Hair Segments for a Long-Term Abstinence Monitoring Program

For a multi-year forensic monitoring program requiring the quantification of etaqualone in hair segments, the CRM-level lot-to-lot reproducibility of Etaqualone-d3 Hydrochloride (Major) is critical. It allows the laboratory to demonstrate method stability and comparability of results over time, a key requirement for legal defensibility. The use of a non-analogous IS or an unlabeled standard would compromise the ability to prove long-term analytical stability during litigation [1].

Replacing a Structural Analog Internal Standard (Methaqualone-d7) in a Published GC-MS/MS Method

A laboratory that has been using Methaqualone-d7 as an IS for etaqualone analysis may frequently encounter failures in system suitability tests due to differential extraction recovery and retention time drift. Procuring Etaqualone-d3 Hydrochloride (Major) allows for an upgrade of the method; the identical chemical structure to the analyte guarantees a recovery rate matched within a few percent, eliminating the primary source of inter-day precision error and enabling a more robust, fully validated method with lower measurement uncertainty [1].

Preparation of Calibration Curves for In Vitro Metabolism Studies of Etaqualone

In pharmacokinetic studies where etaqualone metabolites are profiled in hepatocyte incubations, the hydrochloride salt form of the d3 standard provides a clear advantage. Its high solubility (>10 mg/mL) facilitates the preparation of a single, concentrated methanolic stock solution that remains stable and homogeneous. This prevents the inaccurate preparation of low-level working standards, a known pitfall when handling the poorly soluble free base form of other deuterated analogs (e.g., Etaqualone-d5), thereby ensuring the accuracy of metabolic stability and clearance calculations [1].

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